2-Hydroxy Atorvastatin Lactone-d5

Description

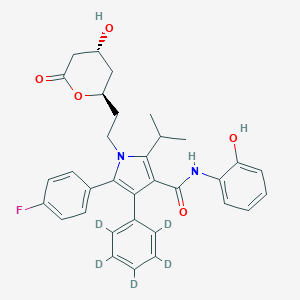

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNECBMZJZFGTIK-AABVQTEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445260 | |

| Record name | 2-Hydroxy Atorvastatin Lactone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265989-50-2 | |

| Record name | 1H-Pyrrole-3-carboxamide, 5-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2-(1-methylethyl)-4-(phenyl-d5)-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265989-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy Atorvastatin Lactone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxy Atorvastatin Lactone-d5 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of 2-Hydroxy Atorvastatin (B1662188) Lactone-d5. This isotopically labeled metabolite of Atorvastatin serves as a crucial internal standard for pharmacokinetic and metabolic studies.

Chemical Structure and Properties

2-Hydroxy Atorvastatin Lactone-d5 is a deuterated analog of 2-Hydroxy Atorvastatin Lactone, a metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| Chemical Name | 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(phenyl-d5)-2-(1-methylethyl)-1H-pyrrole-3-carboxamide |

| CAS Number | 265989-50-2[1] |

| Molecular Formula | C₃₃H₂₈D₅FN₂O₅[2] |

| Molecular Weight | 561.65 g/mol [2] |

| Canonical SMILES | CC(C)C1=C(C(=O)NC2=CC=CC=C2O)C(=C(N1CC[C@@H]1C--INVALID-LINK--O)C1=CC=C(F)C=C1)C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H] |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C--INVALID-LINK--O)C5=CC=C(C=C5)F)[2H])[2H][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 103-107°C[3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly), 10 mM in DMSO |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under Inert Atmosphere |

| Appearance | White to off-white solid |

Metabolic Pathway of Atorvastatin

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) enzymes. The major metabolic pathway involves the oxidation of the parent compound to form active hydroxylated metabolites, namely 2-hydroxyatorvastatin (ortho-hydroxyatorvastatin) and 4-hydroxyatorvastatin (para-hydroxyatorvastatin). These active metabolites can then undergo a reversible, pH-dependent intramolecular esterification to form their corresponding inactive lactone derivatives. 2-Hydroxy Atorvastatin Lactone is thus formed from 2-hydroxyatorvastatin. The deuterated form, 2-Hydroxy Atorvastatin Lactone-d5, is not formed metabolically but is synthesized for use as an analytical standard.

Caption: Atorvastatin metabolism to hydroxylated and lactone derivatives.

Experimental Protocols

Synthesis and Purification of 2-Hydroxy Atorvastatin Lactone-d5

A plausible synthetic strategy, based on known methods for preparing atorvastatin and its analogs, would involve:

-

Synthesis of a Deuterated Phenyl Pyrrole (B145914) Intermediate: This would likely start with a deuterated benzene (B151609) derivative that is elaborated into the core pyrrole structure of atorvastatin.

-

Introduction of the Hydroxylated Side Chain: The chiral dihydroxyheptanoate side chain, or a protected version thereof, would be attached to the pyrrole nitrogen.

-

Hydroxylation of the Phenyl Ring: An ortho-hydroxylation of the phenyl group attached to the pyrrole ring would be carried out.

-

Lactonization: The dihydroxyheptanoic acid side chain would be cyclized to form the lactone ring.

-

Purification: The final product would be purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to achieve high purity.

Given the complexity of this synthesis, it is most commonly procured from commercial suppliers who specialize in isotopically labeled compounds.

Analytical Method for Quantification in Human Plasma

A common application of 2-Hydroxy Atorvastatin Lactone-d5 is as an internal standard for the quantification of 2-Hydroxy Atorvastatin Lactone in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A representative experimental workflow is described below.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma, add 25 µL of an internal standard working solution containing 2-Hydroxy Atorvastatin Lactone-d5.

-

Add 50 µL of 0.1 M HCl to acidify the sample.

-

Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2-Hydroxy Atorvastatin Lactone: Specific parent > fragment ion transition.

-

2-Hydroxy Atorvastatin Lactone-d5: Specific parent > fragment ion transition corresponding to the deuterated analog.

-

-

3. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.

-

The concentration of 2-Hydroxy Atorvastatin Lactone in the unknown samples is then determined from this calibration curve.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy Atorvastatin Lactone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy Atorvastatin (B1662188) Lactone-d5, an isotopically labeled metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. This document details a feasible synthetic route, methodologies for characterization, and relevant experimental protocols to assist researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

2-Hydroxy Atorvastatin Lactone-d5 is a stable isotope-labeled internal standard crucial for the accurate quantification of 2-Hydroxy Atorvastatin Lactone in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, enabling sensitive and specific detection by mass spectrometry without significantly altering the compound's chemical properties. This guide outlines a plausible synthetic pathway and detailed characterization methods for this important analytical standard.

Synthesis of 2-Hydroxy Atorvastatin Lactone-d5

The synthesis of 2-Hydroxy Atorvastatin Lactone-d5 is a multi-step process that can be logically constructed from established synthetic routes for atorvastatin and its analogs. A feasible approach involves the construction of the deuterated atorvastatin core via a Paal-Knorr or Hantzsch pyrrole (B145914) synthesis, followed by enzymatic or biomimetic hydroxylation and subsequent lactonization.

A proposed synthetic pathway is outlined below:

Step 1: Synthesis of Atorvastatin-d5 Core

The central pyrrole core of atorvastatin can be constructed using either a Paal-Knorr or a Hantzsch pyrrole synthesis. For the purpose of introducing the deuterium label, aniline-d5 is a key starting material.

-

Paal-Knorr Synthesis: This involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, the amine would be aniline-d5, which reacts with a suitably functionalized 1,4-diketone precursor of atorvastatin.

-

Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine (aniline-d5) and an α-haloketone.

Step 2: Lactonization

The resulting Atorvastatin-d5 acid can be converted to its lactone form through acid-catalyzed intramolecular esterification.

Step 3: Hydroxylation

The introduction of the hydroxyl group at the 2-position of the phenyl ring can be achieved through biomimetic oxidation. Cytochrome P450 enzymes, particularly CYP3A4, are known to metabolize atorvastatin to its hydroxylated forms.[1][2] Therefore, using a CYP3A4 mimic or a purified enzyme system can facilitate this specific hydroxylation on the Atorvastatin-d5 Lactone substrate.

Characterization of 2-Hydroxy Atorvastatin Lactone-d5

The structural confirmation and purity assessment of the synthesized 2-Hydroxy Atorvastatin Lactone-d5 are critical. This is achieved through a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and the presence of the deuterium label.

| Analysis | Expected Results |

| Molecular Formula | C₃₃H₂₈D₅FN₂O₅ |

| Molecular Weight | 561.65 g/mol |

| Monoisotopic Mass | 561.2687 m/z |

| Key MS/MS Fragments | Expected fragments corresponding to the loss of the lactone side chain and other characteristic cleavages, with a +5 Da shift for fragments containing the deuterated phenyl group.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Spectroscopy | Expected Observations |

| ¹H NMR | Absence of signals for the phenyl-d5 protons. Characteristic signals for the atorvastatin core structure and the lactone moiety, with shifts influenced by the ortho-hydroxyl group. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the atorvastatin lactone backbone. The signals for the deuterated phenyl carbons will be split into multiplets due to C-D coupling. |

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the purification of the synthesized compound and the determination of its purity.

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 246 nm |

| Purity | Expected to be ≥95% for use as an internal standard. |

Experimental Protocols

General Synthesis Protocol (Illustrative)

-

Paal-Knorr Condensation: A mixture of the appropriate 1,4-diketone precursor, aniline-d5 (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) is refluxed with a Dean-Stark trap for 24 hours. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude Atorvastatin-d5 acid is purified by column chromatography.

-

Lactonization: The purified Atorvastatin-d5 acid is dissolved in toluene, and a catalytic amount of trifluoroacetic acid is added. The mixture is heated to reflux for 4 hours. The solvent is removed under reduced pressure to yield the crude Atorvastatin-d5 Lactone.

-

Biomimetic Hydroxylation: Atorvastatin-d5 Lactone is incubated with a human liver microsomal preparation or a recombinant CYP3A4 enzyme system in the presence of an NADPH-generating system at 37°C. The reaction progress is monitored by LC-MS. The reaction is quenched, and the product is extracted with an organic solvent.

Purification Protocol

The crude 2-Hydroxy Atorvastatin Lactone-d5 is purified by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient. Fractions containing the desired product are collected, combined, and the solvent is removed under reduced pressure.

Characterization Protocols

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used. The sample is introduced via electrospray ionization (ESI) in positive ion mode. MS and MS/MS spectra are acquired.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

HPLC Analysis: An analytical HPLC system with a UV detector is used. The purified compound is dissolved in the mobile phase and injected onto the column. The purity is determined by the peak area percentage.

Conclusion

The synthesis and characterization of 2-Hydroxy Atorvastatin Lactone-d5, while not explicitly detailed in a single source, can be systematically approached by combining established synthetic methodologies for atorvastatin with specific techniques for isotopic labeling and hydroxylation. This guide provides a robust framework for researchers to produce and validate this essential analytical standard for advanced metabolic studies. The detailed characterization using modern analytical techniques is paramount to ensure the identity, purity, and suitability of the compound for its intended use as an internal standard.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmse001306 Atorvastatin at BMRB [bmrb.io]

Atorvastatin Metabolism: A Deep Dive into the Formation of 2-Hydroxy Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin (B1662188), a leading synthetic HMG-CoA reductase inhibitor, is widely prescribed for the management of hypercholesterolemia. Its therapeutic efficacy is significantly influenced by its extensive hepatic metabolism, leading to the formation of pharmacologically active hydroxylated metabolites. This technical guide provides a comprehensive overview of the core aspects of atorvastatin metabolism, with a specific focus on the formation of its 2-hydroxy (ortho-hydroxy) and 4-hydroxy (para-hydroxy) metabolites. We delve into the enzymatic pathways, present key quantitative data, detail experimental protocols for studying its metabolism, and visualize the involved processes to offer a thorough resource for professionals in the field of drug development and metabolic research.

Introduction

Atorvastatin is administered as an active acid and undergoes significant first-pass metabolism in the liver, the primary site of its cholesterol-lowering action.[1] The metabolism of atorvastatin is predominantly mediated by the cytochrome P450 (CYP) enzyme system, resulting in the production of active ortho- and para-hydroxylated derivatives.[2][3] These metabolites, particularly the 2-hydroxyatorvastatin and 4-hydroxyatorvastatin, are not mere byproducts; they contribute substantially to the overall therapeutic effect, accounting for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase.[4][5] Understanding the nuances of this metabolic pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and optimizing therapeutic strategies.

The Core Metabolic Pathway: Hydroxylation

The principal metabolic transformation of atorvastatin is hydroxylation, catalyzed primarily by cytochrome P450 3A4 (CYP3A4). While CYP3A5 also contributes to this process, its role is considered minor compared to CYP3A4. This enzymatic reaction introduces a hydroxyl group onto the atorvastatin molecule, leading to the formation of two major active metabolites: ortho-hydroxyatorvastatin (2-hydroxyatorvastatin) and para-hydroxyatorvastatin (4-hydroxyatorvastatin).

The formation of these hydroxylated metabolites is a critical step that maintains the therapeutic activity of the drug. Both 2-hydroxyatorvastatin and 4-hydroxyatorvastatin are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase in vitro. The elimination half-life of the inhibitory activity of atorvastatin is approximately 20-30 hours, a duration attributed to the presence of these active metabolites.

Beyond hydroxylation, atorvastatin and its metabolites can undergo further metabolic processes, including glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) such as UGT1A1 and UGT1A3, and lactonization to form inactive metabolites. The primary route of elimination for atorvastatin and its metabolites is through biliary excretion.

Figure 1: Atorvastatin Metabolic Pathway.

Quantitative Analysis of Atorvastatin Metabolism

The metabolic fate of atorvastatin has been quantified in various studies, providing valuable insights into the kinetics of its transformation and the relative importance of different pathways.

Enzyme Kinetics

The following table summarizes the kinetic parameters for the formation of hydroxy metabolites of atorvastatin by CYP3A4 and CYP3A5.

| Metabolite | Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) | CLint (Vmax/Km) |

| para-hydroxyatorvastatin | CYP3A4 | 34.3 | 19.6 | 0.57 |

| CYP3A5 | 42.6 | 10.4 | 0.24 | |

| ortho-hydroxyatorvastatin | CYP3A4 | 27.5 | 40.2 | 1.46 |

| CYP3A5 | 37.1 | 10.8 | 0.29 |

Data from Park et al. (2008).

These data clearly indicate that CYP3A4 is the primary enzyme responsible for atorvastatin hydroxylation, exhibiting a higher intrinsic clearance (CLint) for the formation of both metabolites compared to CYP3A5. Specifically, the intrinsic clearance for the formation of para- and ortho-hydroxyatorvastatin by CYP3A4 was 2.4-fold and 5.0-fold higher, respectively, than by CYP3A5.

Pharmacokinetic Parameters

The pharmacokinetic profiles of atorvastatin and its hydroxy metabolites have been characterized in various populations. The table below presents a summary of key pharmacokinetic parameters following a single oral dose of atorvastatin.

| Compound | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Atorvastatin | 152.6 | 3 | - | 4 |

| para-hydroxyatorvastatin | 172.4 | 3 | - | 6.8 |

| ortho-hydroxyatorvastatin | 68.8 | 3 | - | 4.6 |

Data from a study in cockatiels receiving a 20 mg/kg oral dose. Note: Pharmacokinetic parameters can vary significantly across species and patient populations.

In humans, the mean plasma elimination half-life of atorvastatin is approximately 14 hours. However, due to the contribution of its active metabolites, the half-life of HMG-CoA reductase inhibitory activity is extended to 20-30 hours.

Experimental Protocols for Studying Atorvastatin Metabolism

Investigating the metabolism of atorvastatin is fundamental to understanding its disposition and potential for drug interactions. Below are detailed methodologies for key experiments.

In Vitro Metabolism in Human Liver Microsomes (HLMs)

This protocol is designed to assess the metabolism of atorvastatin in a system that contains a comprehensive suite of hepatic drug-metabolizing enzymes.

Objective: To determine the formation of 2-hydroxy and 4-hydroxy atorvastatin from the parent drug in human liver microsomes.

Materials:

-

Human Liver Microsomes (pooled)

-

Atorvastatin

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., Rosuvastatin)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer (100 mM, pH 7.4).

-

Pre-incubation: Pre-incubate HLMs (final concentration, e.g., 0.2 mg/mL) and various concentrations of atorvastatin (e.g., 0-500 µM) for 5 minutes at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubation: Incubate the reaction mixtures for a specified time (e.g., 5-30 minutes) at 37°C in a shaking water bath.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the presence of atorvastatin and its hydroxy metabolites using a validated LC-MS/MS method.

Figure 2: In Vitro Metabolism Workflow.

Metabolism using Recombinant CYP Enzymes

This protocol allows for the investigation of the specific contribution of individual CYP isoforms to atorvastatin metabolism.

Objective: To quantify the formation of hydroxy metabolites of atorvastatin by specific recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5).

Materials:

-

Recombinant human CYP3A4 or CYP3A5 enzymes co-expressed with NADPH-cytochrome P450 reductase

-

Atorvastatin

-

NADPH-generating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Incubation Setup: The procedure is similar to the HLM protocol, with the substitution of HLMs with a specific recombinant CYP enzyme (e.g., 10 pmol/mL).

-

Kinetic Analysis: Vary the substrate (atorvastatin) concentration over a wide range to determine kinetic parameters (Km and Vmax). The data can be fitted to the Michaelis-Menten equation or a substrate inhibition model if observed.

Signaling Pathways Influenced by Atorvastatin

Recent research has indicated that atorvastatin's effects extend beyond cholesterol synthesis, influencing various cellular signaling pathways.

mTOR Signaling Pathway

Studies have shown that atorvastatin can inhibit the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway in pancreatic β-cells. This inhibition is thought to be mediated by the depletion of isoprenoid intermediates in the mevalonate (B85504) pathway, such as geranylgeranyl pyrophosphate (GGPP). The disruption of mTOR signaling may contribute to some of the observed effects of statins on glucose metabolism.

PI3K/Akt Signaling Pathway

Atorvastatin has also been demonstrated to inhibit the PI3K/Akt signaling pathway in certain cancer cell lines. This inhibition can lead to decreased cell proliferation and increased apoptosis, suggesting a potential role for atorvastatin in cancer therapy. The downregulation of phosphorylated PI3K and Akt appears to be a key mechanism in this process.

Figure 3: Atorvastatin's Impact on Signaling.

Conclusion

The metabolism of atorvastatin is a complex yet well-characterized process, with CYP3A4-mediated hydroxylation to form active 2-hydroxy and 4-hydroxy metabolites being the central pathway. A thorough understanding of this metabolic route, supported by quantitative kinetic and pharmacokinetic data, is indispensable for drug development professionals. The provided experimental protocols offer a framework for further investigation into atorvastatin metabolism and its interaction with other xenobiotics. Furthermore, the emerging understanding of atorvastatin's influence on key signaling pathways like mTOR and PI3K/Akt opens new avenues for research into its pleiotropic effects. This guide serves as a foundational resource for scientists and researchers dedicated to advancing our knowledge of this critical therapeutic agent.

References

The Role of Cytochrome P450 Enzymes in Atorvastatin Hydroxylation: A Technical Guide

Introduction

Atorvastatin (B1662188), a leading synthetic HMG-CoA reductase inhibitor, is widely prescribed to manage hypercholesterolemia and reduce the risk of cardiovascular events.[1][2] Its efficacy is intrinsically linked to its metabolic fate, which is predominantly governed by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth examination of the role of CYP450 enzymes, particularly CYP3A4 and CYP3A5, in the hydroxylation of atorvastatin. It details the metabolic pathways, presents quantitative kinetic data, outlines key experimental protocols, and discusses the clinical implications for drug development professionals, researchers, and scientists.

Primary Metabolic Pathway of Atorvastatin

Atorvastatin is administered orally in its active acid form but undergoes extensive first-pass metabolism in the gut wall and liver, resulting in a systemic bioavailability of approximately 14%.[1][3] The primary metabolic route is oxidation, specifically hydroxylation, mediated by CYP450 enzymes.[1]

This process yields two major pharmacologically active metabolites:

-

ortho-hydroxyatorvastatin (o-OH-atorvastatin)

-

para-hydroxyatorvastatin (p-OH-atorvastatin)

These hydroxylated metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase and are responsible for approximately 70% of the circulating inhibitory activity. The principal enzyme responsible for the formation of these metabolites is CYP3A4 . The isoform CYP3A5 also contributes to this metabolic process, but to a lesser extent. Following hydroxylation, atorvastatin and its active metabolites can be further metabolized into inactive lactone forms.

Quantitative Analysis of CYP450 Isoform Contribution

In vitro studies using recombinant human CYP enzymes have been pivotal in quantifying the relative contributions of CYP3A4 and CYP3A5 to atorvastatin hydroxylation. The data consistently demonstrate that CYP3A4 is the major isoform responsible for atorvastatin metabolism.

The intrinsic clearance (CLint) rates for the formation of para- and ortho-hydroxyatorvastatin by CYP3A4 are 2.4-fold and 5.0-fold higher, respectively, than the clearance rates by CYP3A5. This indicates a preferential metabolism by CYP3A4. Some in vitro studies suggest that CYP3A4 and CYP3A5 are responsible for 85% and 15% of atorvastatin metabolism, respectively.

Table 1: Enzyme Kinetic Parameters for Atorvastatin Hydroxylation by CYP3A4 and CYP3A5

| Parameter | Metabolite | CYP3A4 | CYP3A5 |

|---|---|---|---|

| Vmax (pmol/min/pmol P450) | para-Hydroxylation | 19.6 | 10.4 |

| ortho-Hydroxylation | 22.5 | 5.5 | |

| Km (µM) | para-Hydroxylation | 34.3 | 42.6 |

| ortho-Hydroxylation | 29.8 | 34.6 | |

| CLint (Vmax/Km) | para-Hydroxylation | 0.57 | 0.24 |

| ortho-Hydroxylation | 0.75 | 0.15 |

Source: Data compiled from a study on the contribution of CYP3A4 and CYP3A5 to atorvastatin metabolism.

The kinetic pattern for the formation of both metabolites by both enzymes exhibits substrate inhibition. Despite the contribution from CYP3A5, the dominant role of CYP3A4 suggests that genetic polymorphisms in CYP3A5 may not be a critical factor in the inter-individual variability of atorvastatin disposition. However, other studies have noted that polymorphisms like CYP3A5*3 can influence atorvastatin pharmacokinetics.

Detailed Experimental Protocols

The elucidation of CYP450's role in atorvastatin metabolism relies on established in vitro experimental models. Below are detailed methodologies for key assays.

Protocol 1: Atorvastatin Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to assess the overall hepatic metabolism of atorvastatin in a system containing a full complement of microsomal enzymes.

-

Materials :

-

Pooled Human Liver Microsomes (HLMs)

-

Atorvastatin

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., rosuvastatin) for LC/MS/MS analysis

-

-

Incubation Procedure :

-

Prepare an incubation mixture containing HLMs (e.g., 0.2 mg protein/mL) and atorvastatin (at various concentrations, e.g., 1-100 µM) in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system.

-

Incubate for a specified time (e.g., 5-15 minutes) at 37°C in a shaking water bath. The reaction time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding ice-cold acetonitrile (typically 2x the incubation volume). This also serves to precipitate proteins.

-

-

Sample Processing and Analysis :

-

Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 16,000g for 5 min) to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or HPLC vial.

-

Analyze the supernatant for the presence of ortho- and para-hydroxyatorvastatin using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method.

-

Protocol 2: Metabolism using Recombinant Human CYP Isoforms

This approach identifies the specific contribution of individual CYP enzymes (e.g., CYP3A4, CYP3A5) to atorvastatin metabolism.

-

Materials :

-

Recombinant human CYP enzymes (e.g., baculovirus-expressed CYP3A4 and CYP3A5) co-expressed with NADPH-cytochrome P450 reductase.

-

All other reagents as listed in Protocol 1.

-

-

Incubation Procedure :

-

The procedure is analogous to the HLM protocol.

-

Instead of HLMs, incubate atorvastatin at increasing concentrations (e.g., 0-500 µM for kinetic studies) with a specific recombinant CYP isoform (e.g., CYP3A4 or CYP3A5).

-

The enzyme concentration and incubation time are optimized to ensure linear metabolite formation.

-

-

Data Analysis for Enzyme Kinetics :

-

Quantify the formation rates of ortho- and para-hydroxyatorvastatin at each substrate concentration.

-

Plot the formation rate versus the atorvastatin concentration.

-

Fit the data to an appropriate enzyme kinetic model (e.g., Michaelis-Menten or a substrate inhibition model) using non-linear regression analysis to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant).

-

Clinical Implications and Drug Interactions

The central role of CYP3A4 in atorvastatin metabolism has significant clinical implications, primarily concerning drug-drug interactions.

-

CYP3A4 Inhibitors : Co-administration of atorvastatin with potent CYP3A4 inhibitors (e.g., itraconazole, clarithromycin, protease inhibitors, grapefruit juice) can significantly increase plasma concentrations of atorvastatin, elevating the risk of adverse effects such as myopathy and rhabdomyolysis.

-

CYP3A4 Inducers : Conversely, drugs that induce CYP3A4 activity (e.g., rifampicin, carbamazepine) can decrease atorvastatin plasma concentrations, potentially reducing its lipid-lowering efficacy.

Understanding these interactions is crucial for optimizing therapy and ensuring patient safety. While genetic variants in CYP3A4/5 are not consistently shown to predict myopathy, they may affect the severity of myotoxicity.

The hydroxylation of atorvastatin is a critical metabolic step mediated predominantly by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5. This biotransformation produces active metabolites that are key to the drug's therapeutic effect. Quantitative in vitro analysis has established the dominant role of CYP3A4, which is a cornerstone for predicting and managing clinically significant drug-drug interactions. The detailed experimental protocols provided herein serve as a guide for researchers in the continued investigation of statin metabolism and the development of safer, more effective therapeutic strategies.

References

Physicochemical properties of deuterated atorvastatin metabolites

An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Atorvastatin (B1662188) Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin is a leading synthetic statin prescribed to lower cholesterol and prevent cardiovascular disease by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] The drug is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) into two active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[4][5] These metabolites are equipotent to the parent drug and account for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase.

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, is a modern pharmaceutical approach to enhance a drug's pharmacokinetic profile. This modification can slow down metabolic processes due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. This guide provides a detailed overview of the physicochemical properties of atorvastatin metabolites and explores the anticipated impact of deuteration, offering valuable insights for drug development.

Atorvastatin Metabolism and the Role of Deuteration

Atorvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the CYP3A4 enzyme, leading to the formation of its active hydroxylated metabolites. These metabolites contribute significantly to the drug's therapeutic effect and have a longer half-life (20-30 hours) than the parent atorvastatin (approx. 14 hours).

Deuteration of atorvastatin at the sites of metabolic attack would be expected to decrease the rate of formation of these hydroxylated metabolites. This can potentially alter the drug's pharmacokinetic profile, leading to increased exposure of the parent drug, a longer half-life, and a modified ratio of parent drug to metabolites.

Caption: Atorvastatin metabolism via CYP3A4 and potential impact of deuteration.

Physicochemical Data of Atorvastatin Metabolites

While specific experimental data for deuterated atorvastatin metabolites are not widely published, the core physicochemical properties such as pKa, logP, and solubility are not expected to differ significantly from their non-deuterated counterparts. These properties are primarily governed by the overall molecular structure and functional groups, which remain unchanged upon deuteration. The most profound impact of deuteration is on metabolic stability.

Table 1: Physicochemical Properties of Non-Deuterated Atorvastatin and its Active Metabolites

| Property | Atorvastatin | o-OH-Atorvastatin | p-OH-Atorvastatin | Methodological Principle |

|---|---|---|---|---|

| Molecular Formula | C₃₃H₃₅FN₂O₅ | C₃₃H₃₅FN₂O₆ | C₃₃H₃₅FN₂O₆ | Mass Spectrometry |

| Molecular Weight ( g/mol ) | 558.64 | 574.64 | 574.64 | Mass Spectrometry |

| pKa | ~4.5 (acidic) | Not Reported | Not Reported | Potentiometric Titration, HPLC |

| logP (Octanol/Water) | ~6.36 | Not Reported | Not Reported | Shake-Flask Method, HPLC |

| Aqueous Solubility | Poorly soluble | Poorly soluble | Poorly soluble | Equilibrium Solubility Assay |

Note: Data for metabolites are often not publicly available and would typically be generated during preclinical development. The values for Atorvastatin are provided for reference.

Table 2: Conceptual Impact of Deuteration on Metabolic Stability

| Parameter | Non-Deuterated Metabolite | Deuterated Metabolite | Rationale |

|---|---|---|---|

| Rate of Formation | Normal (via CYP3A4) | Slower | Kinetic Isotope Effect strengthens the C-D bond, reducing the rate of CYP3A4-mediated hydroxylation. |

| Metabolic Half-life (t½) | Standard | Potentially Longer | Slower subsequent metabolism could lead to a longer half-life of the deuterated metabolite itself. |

| Intrinsic Clearance (Clint) | Higher | Lower | Reduced metabolic rate directly translates to lower intrinsic clearance by metabolizing enzymes. |

Signaling Pathway: HMG-CoA Reductase Inhibition

Atorvastatin and its active metabolites exert their lipid-lowering effects by inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor for cholesterol synthesis. By blocking this step, atorvastatin reduces the intracellular cholesterol pool, which in turn upregulates LDL receptors on liver cells, increasing the clearance of LDL cholesterol from the bloodstream.

References

The Gold Standard: A Technical Guide to Deuterium Labeling in Internal Standards for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantitative analysis, particularly within the realms of drug development, clinical diagnostics, and metabolic research, the choice of an internal standard for mass spectrometry is a critical decision that profoundly impacts data quality. Among the available options, stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard, with deuterium-labeled compounds being a prominent and widely utilized choice.[1][2] This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based quantification.

Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterium-labeled internal standards is fundamentally rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[3][4] In this technique, a known quantity of a deuterium-labeled version of the analyte is introduced into a sample at the earliest possible stage of the analytical workflow.[3] The foundational assumption of IDMS is that the labeled internal standard and the native, unlabeled analyte will exhibit identical chemical and physical behavior throughout all subsequent analytical procedures, including extraction, derivatization, chromatography, and ionization.

Because the deuterium-labeled internal standard is chemically identical to the analyte, it serves as a perfect mimic, effectively compensating for a wide array of potential variations that can compromise analytical accuracy and precision. These variations include sample loss during preparation, fluctuations in instrument response, and matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix. Quantification is then determined based on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard. This ratiometric measurement ensures that any variations affecting the analyte will equally affect the internal standard, thus canceling each other out and leading to highly accurate and precise results.

Advantages of Deuterium (B1214612) Labeling

Deuterium-labeled compounds offer a compelling combination of performance and practicality, making them a popular choice for internal standards in mass spectrometry.

-

Cost-Effectiveness and Availability: The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). The starting materials and reagents required for deuterium labeling are also more readily available.

-

High Isotopic Purity: Deuterium labeling can frequently be achieved with a high degree of isotopic enrichment, which is crucial for analytical accuracy.

-

Minimal Chromatographic Shift: In most cases, the substitution of hydrogen with deuterium results in negligible changes to the physicochemical properties of the molecule. This ensures that the deuterated internal standard co-elutes with the native analyte, a critical factor for effective compensation of matrix effects.

Quantitative Performance Data

The use of deuterium-labeled internal standards significantly enhances the accuracy and precision of quantitative mass spectrometry assays. The following tables summarize comparative data illustrating the superior performance of stable isotope-labeled internal standards over other approaches, such as using a structurally similar analog.

| Parameter | Stable Isotope-Labeled IS (Deuterated) | Structural Analog IS | Rationale for Superior Performance |

| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | The near-identical chemical and physical properties of the deuterated IS ensure it accurately tracks the analyte's behavior, leading to better correction for analytical variability. |

| Precision (%CV) | Typically <10% | Can be >15% | By co-eluting with the analyte, the deuterated IS provides more consistent compensation for variations in sample preparation and instrument response. |

| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference between analyte and IS) | Inconsistent compensation (can be >20% difference) | The deuterated IS experiences the same ion suppression or enhancement as the analyte, leading to effective normalization of the signal. |

| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | The deuterated IS reliably mirrors the analyte's recovery throughout the extraction and sample preparation process. |

Table 1: Comparison of Performance Metrics for Deuterium-Labeled vs. Structural Analog Internal Standards.

Experimental Protocols

The successful implementation of deuterium-labeled internal standards requires meticulous and well-validated experimental protocols. The following provides a detailed methodology for a typical quantitative analysis of an immunosuppressant drug in whole blood using a deuterated internal standard, a common application in clinical and pharmaceutical research.

Protocol: Quantification of an Immunosuppressant in Whole Blood by LC-MS/MS

1. Materials and Reagents:

-

Whole blood samples (collected in EDTA tubes)

-

Deuterated internal standard of the target immunosuppressant (e.g., d12-Cyclosporine A)

-

Analyte stock solution (1 mg/mL in methanol)

-

Internal standard stock solution (1 mg/mL in methanol)

-

Working standard solutions (prepared by serial dilution of the analyte stock solution)

-

Internal standard spiking solution (prepared from the IS stock solution to yield a robust MS signal)

-

Precipitation reagent: Zinc sulfate (B86663) solution (0.1 M) in methanol/water

-

LC-MS/MS system with a C18 or phenyl-hexyl column

2. Sample Preparation (Protein Precipitation):

-

Thaw whole blood samples and internal standard working solutions at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample.

-

Add 100 µL of the internal standard spiking solution.

-

Vortex the mixture for 10 seconds to ensure homogeneity.

-

Add 150 µL of the zinc sulfate precipitation reagent.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient to ensure separation of the analyte from other matrix components, starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize and select specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and quality control sample.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Principles

Diagrams are invaluable for illustrating the logical flow of experimental processes and the underlying principles of a technique. The following diagrams, generated using the DOT language, depict the general workflow for quantitative analysis using a deuterated internal standard and the logic behind its ability to correct for analytical variability.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: The logic of using a deuterated internal standard to correct for analytical variability.

Challenges and Considerations

Despite their numerous advantages, the use of deuterium-labeled internal standards is not without potential challenges that require careful consideration during method development and validation.

-

Isotopic Instability (Deuterium Exchange): Deuterium atoms located at chemically labile positions on a molecule (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) can exchange with protons from the solvent. This can lead to a decrease in the internal standard signal and a corresponding artificial increase in the analyte signal, compromising accuracy. To mitigate this, deuterium labels should be placed on stable, non-exchangeable positions of the molecule during synthesis.

-

Chromatographic Shift: While generally minimal, the substitution of hydrogen with deuterium can sometimes lead to a slight shift in chromatographic retention time. If this shift is significant, the analyte and the internal standard may experience different matrix effects, which can compromise the accuracy of quantification.

-

Cross-Contribution/Isotopic Impurity: The deuterium-labeled internal standard may contain a small percentage of the unlabeled analyte, and vice versa. This can affect the accuracy of the measurement, particularly at the lower limit of quantification. It is therefore essential to use an internal standard with high isotopic purity and to assess the contribution of any unlabeled analyte during method validation.

Conclusion

Deuterium-labeled internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for robust, reliable, and accurate quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, especially when dealing with complex biological matrices. By understanding the core principles of isotope dilution mass spectrometry, carefully considering the potential challenges, and implementing rigorous experimental protocols, researchers, scientists, and drug development professionals can significantly enhance the quality and integrity of their quantitative data, leading to more informed and confident decision-making.

References

The Biological Activity of Atorvastatin's Hydroxy Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological activities of the hydroxy metabolites of atorvastatin (B1662188), ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). Atorvastatin, a widely prescribed statin, undergoes extensive first-pass metabolism primarily by cytochrome P450 3A4 (CYP3A4) in the liver, leading to the formation of these active metabolites.[1] These metabolites are crucial to the overall therapeutic effect of the drug, contributing significantly to its cholesterol-lowering efficacy. This guide provides a comprehensive overview of their inhibitory effects on HMG-CoA reductase, their pharmacokinetic profiles, and their influence on key signaling pathways, supported by detailed experimental protocols and visual diagrams.

HMG-CoA Reductase Inhibition

The primary mechanism of action of atorvastatin and its active metabolites is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. In vitro studies have established that both ortho- and para-hydroxyatorvastatin are equipotent to the parent drug, atorvastatin, in their ability to inhibit this enzyme.[1] This equipotency is a key factor in the sustained HMG-CoA reductase inhibitory activity observed after atorvastatin administration, which has a longer half-life than the parent drug alone.

Quantitative Data on HMG-CoA Reductase Inhibition

While many sources state that the hydroxy metabolites are equipotent to atorvastatin, specific IC50 values are not consistently reported in publicly available literature. The table below summarizes the available information.

| Compound | Target | IC50 Value | Species | Comments |

| Atorvastatin | HMG-CoA Reductase | ~8 nM | Human (in vitro) | Potent inhibitor. |

| o-OH-Atorvastatin | HMG-CoA Reductase | Equipotent to Atorvastatin | Human (in vitro) | A major active metabolite.[1] |

| p-OH-Atorvastatin | HMG-CoA Reductase | Equipotent to Atorvastatin | Human (in vitro) | A minor active metabolite.[1] |

Pharmacokinetic Properties

The pharmacokinetic profiles of atorvastatin's hydroxy metabolites are crucial for understanding their contribution to the drug's overall therapeutic effect. Following oral administration, atorvastatin is rapidly absorbed and metabolized. The ortho-hydroxy metabolite is the major active metabolite found in circulation.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for atorvastatin and its hydroxy metabolites in humans. It is important to note that pharmacokinetic parameters can exhibit significant inter-individual and inter-study variability.

| Parameter | Atorvastatin | o-OH-Atorvastatin | p-OH-Atorvastatin | Species | Study Population | Dose |

| Cmax (ng/mL) | 84.3 | Not Reported | Not Reported | Human | Healthy Korean Subjects | 80 mg |

| AUC0–24 h (ng·h/mL) | 269.0 | Not Reported | Not Reported | Human | Healthy Korean Subjects | 80 mg |

| Tmax (h) | 1.4 | Not Reported | Not Reported | Human | Healthy Korean Subjects | 80 mg |

| Cmax (ng/mL) | 28-29 (single dose) | Lower than parent drug | Minor metabolite | Human | Hypercholesterolaemic haemodialysis patients | 40 mg |

| Cmax (ng/mL) | 40-70 (single dose) | Lower than parent drug | Minor metabolite | Human | Hypercholesterolaemic haemodialysis patients | 80 mg |

Note: Data for hydroxy metabolites in humans is often reported qualitatively or in relation to the parent compound. More detailed quantitative data is needed for a complete pharmacokinetic profile.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of atorvastatin's hydroxy metabolites.

HMG-CoA Reductase Activity Assay (In Vitro)

This protocol outlines a common method for determining the inhibitory activity of compounds against HMG-CoA reductase.

Objective: To measure the IC50 values of atorvastatin and its hydroxy metabolites for the inhibition of HMG-CoA reductase.

Materials:

-

Human HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT and EDTA)

-

Test compounds (atorvastatin, o-OH-atorvastatin, p-OH-atorvastatin) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA reductase enzyme in each well of a 96-well plate.

-

Inhibitor Addition: Add varying concentrations of the test compounds (atorvastatin and its hydroxy metabolites) to the wells. Include a control group with no inhibitor.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period. The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to the HMG-CoA reductase activity.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using a suitable curve-fitting software.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of atorvastatin and its metabolites on a relevant cell line (e.g., HepG2 human hepatoma cells).

Objective: To determine the effect of atorvastatin and its hydroxy metabolites on the viability of cultured cells.

Materials:

-

Cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Test compounds (atorvastatin, o-OH-atorvastatin, p-OH-atorvastatin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of atorvastatin and its hydroxy metabolites for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Signaling Pathways and Visualizations

Beyond their primary role in cholesterol synthesis, atorvastatin and its metabolites exhibit pleiotropic effects by modulating various signaling pathways. These effects contribute to their anti-inflammatory, antioxidant, and endothelial-protective properties.

Atorvastatin Metabolism

Atorvastatin is metabolized in the liver by CYP3A4 to its active hydroxy metabolites.

Caption: Atorvastatin metabolism to its active hydroxy metabolites.

Inhibition of HMG-CoA Reductase

Atorvastatin and its active metabolites competitively inhibit HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate.

Caption: Inhibition of the HMG-CoA reductase pathway.

Modulation of the PI3K/Akt/eNOS Signaling Pathway

While direct evidence for the hydroxy metabolites is limited, atorvastatin is known to activate the PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). This results in increased nitric oxide (NO) production, which has vasodilatory and anti-inflammatory effects.

Caption: PI3K/Akt/eNOS signaling pathway modulation.

Inhibition of the NF-κB Signaling Pathway

Atorvastatin has been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines. The direct effects of the hydroxy metabolites on this pathway require further investigation.

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion

The hydroxy metabolites of atorvastatin, particularly ortho-hydroxyatorvastatin, play a pivotal role in the drug's therapeutic efficacy. Their equipotent inhibition of HMG-CoA reductase and significant circulating levels contribute substantially to the overall cholesterol-lowering effect. Furthermore, emerging evidence suggests that these metabolites may also be involved in the pleiotropic effects of atorvastatin, including its anti-inflammatory and endothelial-protective actions. Further research is warranted to fully elucidate the specific contributions of each metabolite to these off-target effects and to explore their full therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the importance of considering metabolic activation in the evaluation of drug efficacy and mechanism of action.

References

The Dynamic Equilibrium of Atorvastatin: A Technical Guide to Acid-Lactone Interconversion

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin (B1662188), a leading synthetic HMG-CoA reductase inhibitor, is widely prescribed to manage hypercholesterolemia. Administered as its active hydroxy acid form, atorvastatin undergoes a reversible, pH-dependent intramolecular esterification to form an inactive lactone ring. This dynamic equilibrium between the open-chain acid and the cyclic lactone is a critical factor influencing the drug's stability, bioavailability, and metabolic profile. Understanding the nuances of this interconversion is paramount for the development of stable formulations, accurate bioanalytical methods, and predictive pharmacokinetic models. This technical guide provides an in-depth exploration of the core principles governing the atorvastatin acid-lactone equilibrium, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The Core Equilibrium: A Balancing Act Influenced by pH

The interconversion between atorvastatin acid and atorvastatin lactone is primarily dictated by the pH of the surrounding environment. In acidic conditions, the equilibrium favors the formation of the more lipophilic lactone. Conversely, at neutral to alkaline pH, the equilibrium shifts towards the open-chain, pharmacologically active hydroxy acid form.[1][2] This pH-dependent relationship is a crucial consideration in both in vitro studies and in vivo behavior, from the acidic environment of the stomach to the near-neutral pH of the bloodstream.

The lactone form is most stable at a pH of 4.5, while the hydroxy acid form is predominant at a pH of 7 or higher.[3] In fact, the conversion of the lactone to the acid form is nearly complete within 24 hours at room temperature in human serum.[4] Stabilization of the lactone in biological samples can be achieved by lowering the temperature to 4°C or acidifying the serum to a pH of 6.0.[4]

Quantitative Insights into Atorvastatin Acid-Lactone Dynamics

The kinetics of atorvastatin's acid-lactone interconversion have been investigated under various conditions. The following tables summarize key quantitative data from the literature, providing a comparative overview of the factors influencing this equilibrium.

| Parameter | Condition | Value | Reference |

| Degradation Kinetics | |||

| Rate Constant (k) | Acidic Medium | 1.88 x 10⁻² s⁻¹ (First-order) | |

| Rate Constant (k) | Basic Medium | 2.35 x 10⁻⁴ mol L⁻¹ s⁻¹ (Zero-order) | |

| Equilibrium Ratios | |||

| Lactone:Acid Ratio | pH 2 (in 0% CD solution) | Equilibrium favors the acid form | |

| Lactone:Acid Ratio | pH 4.5 (in 0% CD solution) | Lactone form is most stable | |

| Lactone:Acid Ratio | pH 7 (in 0% CD solution) | Hydroxyacid form prevails | |

| Lactone:Acid Ratio | pH 9.5 (in 0% CD solution) | Complete conversion to the acid form within 7h |

Table 1: pH-Dependent Stability and Equilibrium of Atorvastatin

Beyond non-enzymatic, pH-catalyzed conversion, the lactonization of atorvastatin can be mediated by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3. This enzymatic pathway contributes to the formation of atorvastatin lactone in vivo. The subsequent metabolism of both the acid and lactone forms is predominantly carried out by cytochrome P450 3A4 (CYP3A4).

| Enzyme | Substrate | Parameter | Value | Reference |

| UGT1A3 | Atorvastatin Acid | - | Primary enzyme for lactonization | |

| CYP3A4 | Atorvastatin Acid | Km | 25.6 ± 5.0 µM (para-hydroxylation) | |

| 29.7 ± 9.4 µM (ortho-hydroxylation) | ||||

| CLint | 35.5 ± 48.1 µL/min/mg (para-hydroxylation) | |||

| 45.8 ± 59.1 µL/min/mg (ortho-hydroxylation) | ||||

| CYP3A4 | Atorvastatin Lactone | Km | 1.4 ± 0.2 µM (para-hydroxylation) | |

| 3.9 ± 0.2 µM (ortho-hydroxylation) | ||||

| CLint | 2949 ± 3511 µL/min/mg (para-hydroxylation) | |||

| 923 ± 965 µL/min/mg (ortho-hydroxylation) |

Table 2: Kinetic Parameters for Enzymatic Conversion and Metabolism

Visualizing the Equilibrium and Experimental Processes

To better illustrate the relationships and workflows discussed, the following diagrams were generated using the DOT language.

References

- 1. Atorvastatin HPLC Method Transfer to UHPLC - AppNote [mtc-usa.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for 2-Hydroxy Atorvastatin Lactone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-Hydroxy Atorvastatin (B1662188) Lactone-d5, a deuterated internal standard crucial for the accurate quantification of 2-Hydroxy Atorvastatin Lactone, a metabolite of Atorvastatin. This document compiles and expands upon the information typically found in a Certificate of Analysis (CoA), offering a deeper insight into the analytical testing and results for this compound.

Compound Information

| Identifier | Value |

| Compound Name | 2-Hydroxy Atorvastatin Lactone-d5 |

| Synonyms | o-Hydroxy Atorvastatin Lactone-d5, 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2-propan-2-ylpyrrole-3-carboxamide |

| CAS Number | 265989-50-2[1] |

| Molecular Formula | C₃₃H₂₈D₅FN₂O₅[1] |

| Molecular Weight | 561.66 g/mol [1] |

| Structure | A deuterated analog of 2-Hydroxy Atorvastatin Lactone. |

Analytical Data Summary

The following tables summarize the quantitative data obtained from the Certificate of Analysis for a representative batch of 2-Hydroxy Atorvastatin Lactone-d5.[1]

Table 1: Purity and Physical Properties

| Test | Specification | Result |

| Purity | 95% | 95%[1] |

| Appearance | Pale Yellow to Beige Solid | Light Yellow to Beige Solid |

| Solubility | --- | Chloroform (Slightly), Methanol (B129727) (Slightly) |

| Specific Rotation | Report Result | +19.3° (c = 0.3, Methanol) |

Table 2: Isotopic Purity

| Test | Specification | Result |

| Isotopic Purity | >95% | 98.8% (d0 = 0.12%) |

Table 3: Spectroscopic and Elemental Analysis

| Test | Specification | Result |

| ¹H NMR | Conforms to Structure | Conforms |

| ¹⁹F NMR | Conforms to Structure | Conforms |

| Mass Spectrometry (MS) | Conforms to Structure | Conforms |

| Elemental Analysis | Conforms | %C: 67.56, %H: 6.04, %N: 4.73 |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on established analytical techniques for Atorvastatin and its metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reversed-phase HPLC (RP-HPLC) method is a standard approach for determining the purity of Atorvastatin and its related substances.

-

Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column : A C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase : A gradient elution is typically employed, consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is often adjusted to be acidic.

-

Flow Rate : A typical flow rate is between 1.0 and 1.5 mL/min.

-

Detection : UV detection at a wavelength of approximately 244 nm is suitable for monitoring Atorvastatin and its impurities.

-

Sample Preparation : The sample is accurately weighed and dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a powerful technique for confirming the identity and determining the isotopic purity of deuterated standards.

-

Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Ionization Source : Electrospray Ionization (ESI) in positive ion mode is typically used.

-

MS/MS Transitions : For 2-Hydroxy Atorvastatin Lactone-d5, the precursor ion would be monitored at m/z corresponding to [M+H]⁺, and for the undeuterated form, it would be 5 Da less. Specific product ions would be monitored for each. A UPLC-MS/MS method has been reported to monitor the transition for ortho-hydroxy atorvastatin lactone at m/z 557.3 → 448.3.

-

Chromatography : A rapid separation is often achieved using a UPLC system with a C18 column and a fast gradient of water and acetonitrile containing a small amount of acid (e.g., formic acid).

-

Data Analysis : The isotopic distribution is determined by comparing the peak areas of the deuterated and non-deuterated forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of the compound.

-

¹H NMR : The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum provides information on the number and types of protons in the molecule, confirming the overall structure. The absence of signals in the region corresponding to the deuterated phenyl group confirms the position of the deuterium (B1214612) labels.

-

¹⁹F NMR : This technique is used to confirm the presence and chemical environment of the fluorine atom in the molecule.

Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound, which should be consistent with the molecular formula.

Visualizations

Analytical Workflow for Certificate of Analysis

The following diagram illustrates the typical workflow for the analysis and certification of a reference standard like 2-Hydroxy Atorvastatin Lactone-d5.

Caption: Analytical workflow from sample receipt to final certification.

Logical Relationship of Analytical Techniques

This diagram shows how different analytical techniques provide complementary information to ensure the quality of the reference standard.

Caption: Interrelation of analytical techniques for standard characterization.

References

Methodological & Application

Application Notes and Protocols for Bioanalytical Method Development of Atorvastatin in Human Plasma

Introduction

Atorvastatin (B1662188) is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1][2] Accurate and reliable quantification of atorvastatin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the development and validation of a bioanalytical method for atorvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique frequently used for its high sensitivity and selectivity.[1]

Pharmacokinetic Pathway of Atorvastatin

Atorvastatin is administered in its active acid form and undergoes extensive metabolism primarily in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] This process forms two main active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). The drug and its metabolites are also subject to glucuronidation. Atorvastatin is a substrate for various transporters, including the hepatic uptake transporter OATP1B1 and efflux transporters like P-glycoprotein (P-gp). The primary route of elimination for atorvastatin and its metabolites is through biliary excretion.

References

Application Note: A Robust UPLC-MS/MS Protocol for the Simultaneous Quantification of Atorvastatin and its Metabolites in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of atorvastatin (B1662188) (ATV) and its primary active and inactive metabolites in human plasma. The protocol provides a rapid, sensitive, and selective analytical procedure suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The described method utilizes liquid-liquid extraction for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive, step-by-step protocol, including detailed instrument parameters, quality control measures, and data presentation in a clear, tabular format.

Introduction

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system to produce two active ortho- and para-hydroxylated metabolites, as well as inactive lactone metabolites.[1][2][3] The parent drug and its active metabolites are responsible for the lipid-lowering effects.[3] Therefore, a reliable method for the simultaneous quantification of atorvastatin and its metabolites is crucial for understanding its pharmacokinetics and pharmacodynamics. This UPLC-MS/MS method provides the necessary sensitivity and selectivity for the analysis of these compounds in a complex biological matrix like human plasma.

Atorvastatin Metabolic Pathway

The metabolic conversion of atorvastatin is a key aspect of its pharmacological activity. The following diagram illustrates the primary metabolic pathway.

Caption: Metabolic pathway of atorvastatin.

Experimental Protocol

This protocol is based on a method described by Cai et al. (2017) for the simultaneous determination of atorvastatin and its five major metabolites.[4]

Materials and Reagents

-

Atorvastatin, ortho-hydroxy atorvastatin, para-hydroxy atorvastatin, atorvastatin lactone, ortho-hydroxy atorvastatin lactone, para-hydroxy atorvastatin lactone (analytical standards)

-

Internal Standard (IS), e.g., Atorvastatin-d5

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

UPLC Column: ACQUITY UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 μm)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of atorvastatin, its metabolites, and the IS in methanol.

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Standards: Spike drug-free human plasma with the working solutions to prepare calibration standards at concentrations ranging from 0.2 to 40 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution and vortex briefly.

-

Add 1 mL of ethyl acetate and vortex for 3 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-